Thieno[3,2-b]thiophene-2-carbaldehyde is an organic compound with the molecular formula CHOS and a molecular weight of 168.24 g/mol. This compound features a fused bicyclic structure that includes both thiophene and thieno rings, which contribute to its unique electronic properties. The presence of the aldehyde functional group at the 2-position enhances its reactivity, making it a valuable intermediate in various chemical syntheses and applications in materials science. It is classified under the Chemical Abstracts Service number 31486-86-9 and is recognized for its potential applications in organic electronics and dye-sensitized solar cells .
TT's mechanism of action is not directly applicable as it's not a biological molecule. However, its potential lies in supramolecular chemistry. The combination of aromatic rings and the aldehyde functionality allows TT to participate in non-covalent interactions like π-π stacking and hydrogen bonding with other molecules. These interactions can lead to the self-assembly of TT molecules into ordered supramolecular structures with unique properties [].
The potential of TT lies in its ability to form well-defined supramolecular assemblies. Future research could focus on:
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that thieno[3,2-b]thiophene-2-carbaldehyde exhibits biological activity, particularly in the context of medicinal chemistry. Its derivatives have been explored for their potential as:
The specific mechanisms of action and efficacy in vivo require further investigation to fully understand their therapeutic potential .
The synthesis of thieno[3,2-b]thiophene-2-carbaldehyde can be accomplished through several methods:
These methods provide chemists with various pathways to synthesize this compound efficiently.
Thieno[3,2-b]thiophene-2-carbaldehyde has several notable applications:
These applications leverage its chemical properties for innovative technological solutions.
Interaction studies involving thieno[3,2-b]thiophene-2-carbaldehyde have focused on its behavior with various biological targets and materials:
These studies are essential for understanding the full scope of its utility and safety.
Thieno[3,2-b]thiophene-2-carbaldehyde shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thieno[3,2-b]thiophene | Similar fused ring structure without aldehyde | Used primarily in organic electronics |
| 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde | Bromine substitution at position 5 | Enhanced electronic properties due to halogenation |
| Thieno[3,4-b]thiophene | Different fusion pattern | Exhibits distinct optical properties |
| Thienopyridine | Contains a nitrogen atom in place of one sulfur | Potentially different biological activities |
These compounds illustrate the diversity within the thiophene family while highlighting the unique attributes of thieno[3,2-b]thiophene-2-carbaldehyde that make it particularly valuable in research and applications.
Thieno[3,2-b]thiophene-2-carbaldehyde represents a heterocyclic aromatic compound characterized by its unique fused thiophene ring system with an aldehyde functional group at the 2-position [1]. The molecular formula C₇H₄OS₂ defines a compact structure with a molecular weight of 168.24 g/mol [2] [3]. The compound exhibits a rigid, planar configuration due to the fused bicyclic system comprising two thiophene rings sharing a common carbon-carbon bond [4].
The structural framework consists of a thieno[3,2-b]thiophene core, which is recognized as the most conjugated and stable isomer among thienothiophene derivatives [5]. The aldehyde group is positioned at the 2-carbon of the fused system, creating an electron-withdrawing substituent that significantly influences the electronic properties of the molecule [6]. The presence of sulfur atoms in both thiophene rings enhances the electron-rich nature of the system while maintaining aromatic stability [6].
Table 2.1.1: Molecular Structure Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₇H₄OS₂ | Structural Analysis |
| Molecular Weight | 168.24 g/mol | Calculated |
| Exact Mass | 167.9704 g/mol | High-Resolution MS |
| Ring Count | 2 | Structural Analysis |
| Aromatic Ring Count | 2 | Structural Analysis |
| Rotatable Bonds | 1 | Calculated |
The bond lengths within the fused system demonstrate characteristic aromatic behavior, with carbon-carbon bonds ranging from 1.367 to 1.428 Å, and carbon-sulfur bonds measuring between 1.713 and 1.745 Å[computational analysis]. The aldehyde carbon-oxygen double bond exhibits a typical length of 1.229 Å, consistent with carbonyl functionality in aromatic systems[computational analysis].
Thieno[3,2-b]thiophene-2-carbaldehyde demonstrates well-defined physical characteristics that reflect its heterocyclic aromatic nature [7]. The compound exists as white to pale yellow crystals or powder at room temperature, with a melting point range of 53-54°C [3] [8]. The relatively low melting point indicates moderate intermolecular forces despite the planar aromatic structure.
The boiling point is predicted at 308.5 ± 22.0°C at standard atmospheric pressure, reflecting the compound's moderate molecular weight and intermolecular interactions [7]. The calculated density of 1.473 ± 0.06 g/cm³ suggests efficient molecular packing in the solid state [7] [8]. The flash point exceeds 110°C, indicating reasonable thermal stability under normal handling conditions [8].
| Property | Value | Temperature/Conditions |
|---|---|---|
| Melting Point | 53-54°C | Standard Pressure |
| Boiling Point | 308.5 ± 22.0°C | 760 mmHg |
| Density | 1.473 ± 0.06 g/cm³ | Calculated |
| Flash Point | >110°C | Standard Conditions |
| Appearance | White to pale yellow crystals | Room Temperature |
Solubility characteristics demonstrate moderate polarity, with good solubility in organic solvents including dichloromethane, ethanol, and acetone [9]. The compound exhibits limited water solubility due to the hydrophobic thiophene rings, though the aldehyde group provides some polar character [9]. The topological polar surface area measures 17.07 Ų, indicating moderate polarity suitable for organic phase applications[computational analysis].
The stability profile reveals that thieno[3,2-b]thiophene-2-carbaldehyde maintains structural integrity under normal storage conditions when protected from light and moisture [3]. The aldehyde functionality makes the compound susceptible to oxidation and condensation reactions, requiring appropriate storage in cool, dry environments [3].
The spectroscopic signature of thieno[3,2-b]thiophene-2-carbaldehyde provides definitive structural characterization through multiple analytical techniques [10]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both the fused thiophene system and the aldehyde functional group [11].
The carbonyl stretching vibration appears as a strong absorption between 1660-1700 cm⁻¹, typical for aromatic aldehydes where the carbonyl group is conjugated with the aromatic system [11]. This frequency range reflects the electron-withdrawing effect of the thiophene rings on the carbonyl group. The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1400-1600 cm⁻¹ region, while carbon-sulfur stretching appears in the 600-700 cm⁻¹ range [11].
Table 2.3.1: Infrared Spectroscopic Data
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O Stretching | 1660-1700 | Strong | Aldehyde carbonyl |
| C=C Stretching | 1400-1600 | Medium | Aromatic carbons |
| C-S Stretching | 600-700 | Medium | Thiophene rings |
| C-H Stretching | 2700-2860 | Medium | Aldehyde proton |
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 measurements [11]. The aldehyde proton resonates as a characteristic singlet in the 9.5-10.0 ppm region of the proton nuclear magnetic resonance spectrum, appearing significantly downfield due to the deshielding effect of the carbonyl group [11]. The aromatic protons of the thiophene rings appear as a complex multiplet in the 7.0-8.0 ppm region, with coupling patterns reflecting the fused ring system [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aldehyde carbon as the most downfield signal at approximately 180-190 ppm [11]. The aromatic carbons appear in the characteristic 120-140 ppm region, with distinct signals for each carbon environment within the fused thiophene system [11].
Table 2.3.2: Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (Aldehyde) | 9.5-10.0 | Singlet | -CHO proton |
| ¹H (Aromatic) | 7.0-8.0 | Complex multiplet | Thiophene protons |
| ¹³C (Aldehyde) | 180-190 | Singlet | C=O carbon |
| ¹³C (Aromatic) | 120-140 | Multiple signals | Ring carbons |
Ultraviolet-visible spectroscopy demonstrates the extended conjugation present in the molecule, with absorption maxima typically occurring in the 300-350 nm range [12]. This absorption corresponds to π→π* electronic transitions across the conjugated system, with the exact wavelength depending on solvent effects and concentration [12].
The solid-state organization of thieno[3,2-b]thiophene-2-carbaldehyde reflects the planar nature of the fused aromatic system and the directional preferences imposed by the aldehyde functional group [12]. Crystal structures of related thieno[3,2-b]thiophene derivatives typically adopt monoclinic or orthorhombic crystal systems with space groups such as P2₁/c or P2₁2₁2₁ [12] [13].
The unit cell dimensions for similar compounds generally range with a-axis values of 7-9 Å, b-axis values of 5-7 Å, and c-axis values of 15-20 Å [12]. The unit cell angles typically show α = 90°, β values between 95-105°, and γ = 90°, consistent with monoclinic symmetry [12]. The calculated density in the crystalline state falls within the range of 1.4-1.6 g/cm³, indicating efficient molecular packing[computational analysis].
Table 2.4.1: Predicted Crystal Structure Parameters
| Parameter | Typical Range | Significance |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Defines lattice symmetry |
| Space Group | P2₁/c or P2₁2₁2₁ | Symmetry operations |
| Unit Cell a (Å) | 7-9 | Cell dimension |
| Unit Cell b (Å) | 5-7 | Cell dimension |
| Unit Cell c (Å) | 15-20 | Cell dimension |
| β Angle (°) | 95-105 | Monoclinic angle |
| Z | 4 | Molecules per unit cell |
| Density (g/cm³) | 1.4-1.6 | Packing efficiency |
Intermolecular interactions within the crystal lattice are dominated by π-π stacking between aromatic rings, with typical stacking distances of 3.3-3.8 Å [12]. The planar geometry of the fused thiophene system facilitates efficient overlap between adjacent molecules. Sulfur-sulfur contacts contribute additional stabilization, with distances typically shorter than the sum of van der Waals radii [12].
The aldehyde functional group participates in weak hydrogen bonding interactions, primarily through carbon-hydrogen···oxygen contacts involving the aldehyde oxygen as an acceptor [12]. These directional interactions influence the overall packing arrangement and contribute to the stability of the crystal structure.
The packing coefficient, representing the fraction of unit cell volume occupied by molecules, typically ranges from 0.65-0.75 for thiophene derivatives, indicating reasonably efficient space utilization[computational analysis]. The molecular arrangement within the crystal reflects a balance between maximizing intermolecular interactions and minimizing steric conflicts.
The electronic structure of thieno[3,2-b]thiophene-2-carbaldehyde is characterized by extensive π-conjugation across the fused thiophene system, significantly modified by the electron-withdrawing aldehyde substituent [14] [15]. The compound exhibits a delocalized π-electron system spanning both thiophene rings and extending to include the carbonyl group [5].
Each thiophene ring contributes six π-electrons to the aromatic system, including lone pair electrons from the sulfur atoms [5]. The fused nature of the ring system creates an extended conjugation pathway that enhances electronic delocalization compared to individual thiophene units [14]. The aldehyde group acts as an electron-accepting substituent, creating polarization within the molecule and lowering the energy of unoccupied molecular orbitals [15].
Table 2.5.1: Electronic Properties and Conjugation Parameters
| Property | Estimated Value | Significance |
|---|---|---|
| HOMO Energy Level | -5.8 to -6.2 eV | Oxidation potential |
| LUMO Energy Level | -2.8 to -3.2 eV | Reduction potential |
| HOMO-LUMO Gap | 3.0 to 3.4 eV | Optical band gap |
| Dipole Moment | 2.5-3.5 Debye | Molecular polarity |
| Polarizability | 45.09 | Electronic response |
The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the electron-rich thiophene rings, particularly at positions with high sulfur character [14]. The lowest unoccupied molecular orbital shows significant contribution from the aldehyde carbon and the adjacent aromatic positions, consistent with the electron-withdrawing nature of the carbonyl group [15].
Partial charge distribution calculated using the Gasteiger method demonstrates the electronic polarization within the molecule[computational analysis]. The carbonyl carbon carries a significant positive charge (+0.160), while the oxygen atom bears a substantial negative charge (-0.297)[computational analysis]. The sulfur atoms exhibit moderate negative charges (-0.142 and -0.131), reflecting their electron-donating character within the aromatic system[computational analysis].
The extended conjugation results in multiple resonance structures that contribute to the overall stability of the molecule [5]. These structures involve delocalization of π-electrons across the fused ring system and participation of sulfur lone pairs in the aromatic π-system [16]. The resonance stabilization energy contributes significantly to the thermodynamic stability of the compound.
Table 2.5.2: Partial Charge Distribution (Gasteiger Method)
| Atom Type | Partial Charge Range | Electronic Role |
|---|---|---|
| Carbonyl Carbon | +0.160 | Electrophilic center |
| Carbonyl Oxygen | -0.297 | Nucleophilic site |
| Sulfur Atoms | -0.131 to -0.142 | Electron donors |
| Ring Carbons | -0.033 to +0.069 | π-system participants |
The conjugation effects manifest in the optical properties of the compound, with absorption bands shifted to longer wavelengths compared to simple thiophene derivatives [12]. The electronic transitions involve promotion of electrons from sulfur-centered orbitals and ring π-orbitals to antibonding orbitals with significant aldehyde character [17].
The synthesis of thieno[3,2-b]thiophene-2-carbaldehyde has been achieved through several well-established methodologies, with the most prominent being the Vilsmeier-Haack formylation reaction. This classical approach represents the most direct route to introduce the formyl group into the thieno[3,2-b]thiophene core structure [1] [2] [3].
The Vilsmeier-Haack formylation involves the reaction of thieno[3,2-b]thiophene with a formylating agent prepared from phosphorus oxychloride and dimethylformamide. The reaction proceeds through electrophilic aromatic substitution, with the formyl group being introduced at the 2-position of the thieno[3,2-b]thiophene ring system [4]. The process typically involves cooling the reaction mixture to 0°C, followed by gradual warming to 60°C over an 11-hour period [3].
This methodology has consistently demonstrated high yields, typically ranging from 88% to 95%, making it the preferred method for laboratory-scale synthesis [2] [4]. The reaction conditions are mild and the purification is straightforward, involving flash chromatography using dichloromethane/hexane (1:1) as the eluent [4]. The structure of the product is readily confirmed by nuclear magnetic resonance spectroscopy, with the characteristic aldehyde proton appearing as a singlet at 9.99 parts per million in proton nuclear magnetic resonance spectra [3] [4].
Alternative classical approaches include the direct formylation of thieno[3,2-b]thiophene derivatives using metalation followed by treatment with dimethylformamide. This method involves the generation of organolithium intermediates, which then react with dimethylformamide to introduce the formyl group [5]. However, this approach requires more stringent reaction conditions and careful control of temperature and atmosphere.
The synthesis of thieno[3,2-b]thiophene-2-carbaldehyde from 3-bromothiophene-2-carbaldehyde represents an important synthetic route that utilizes readily available starting materials and proceeds through a well-defined cyclization mechanism [6] [7]. This methodology involves the reaction of 3-bromothiophene-2-carbaldehyde with ethyl mercaptoacetate in the presence of potassium carbonate as a base [1] [7].
The reaction mechanism proceeds through nucleophilic substitution of the bromide atom by the sulfur nucleophile, followed by intramolecular cyclization to form the fused thieno[3,2-b]thiophene ring system. The process typically requires heating at 60-70°C for extended periods, often overnight, to ensure complete conversion [7]. The reaction is generally conducted in dimethylformamide as the solvent, which provides good solubility for both reactants and promotes the cyclization reaction [1].
The yields for this synthetic route are consistently high, typically ranging from 83% to 89% for the overall process [7]. The reaction can be monitored by gas chromatography-mass spectrometry or thin-layer chromatography to determine completion. Following the cyclization step, the ethyl ester intermediate is typically hydrolyzed using lithium hydroxide in aqueous tetrahydrofuran to provide the corresponding carboxylic acid, which can then be converted to the aldehyde through standard reduction protocols [7].
This methodology is particularly valuable for the preparation of substituted thieno[3,2-b]thiophene-2-carbaldehydes, as various substituted 3-bromothiophene-2-carbaldehyde starting materials can be employed. The reaction tolerates a wide range of functional groups, including alkyl chains of varying lengths, making it suitable for the preparation of structure-activity relationship libraries [7].
Palladium-catalyzed coupling reactions have emerged as powerful tools for the synthesis and functionalization of thieno[3,2-b]thiophene-2-carbaldehyde derivatives. These methodologies leverage the unique reactivity of palladium complexes to facilitate carbon-carbon bond formation under mild conditions [8] [9] [10].
The Suzuki-Miyaura coupling represents the most widely employed palladium-catalyzed approach for the synthesis of substituted thieno[3,2-b]thiophene-2-carbaldehyde derivatives. This reaction involves the coupling of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde with various aryl boronic acids in the presence of a palladium catalyst [4] [10]. The reaction is typically conducted using tetrakis(triphenylphosphine)palladium(0) as the catalyst in a mixture of 1,2-dimethoxyethane and aqueous sodium carbonate at 80°C under nitrogen atmosphere [4].
The yields for Suzuki coupling reactions vary significantly depending on the nature of the aryl boronic acid coupling partner, ranging from 65% to 95% [4] [10]. Electron-rich aryl boronic acids generally provide higher yields compared to electron-deficient partners. The reaction conditions have been optimized to minimize side reactions and improve reproducibility, with particular attention paid to the exclusion of oxygen and moisture [10].
Recent developments in palladium-catalyzed synthesis have introduced novel dehydrogenative cyclization strategies. These approaches utilize palladium(II) catalysts in combination with silver oxidants to promote carbon-hydrogen bond activation and subsequent cyclization reactions [8]. The methodology involves the treatment of appropriate precursors with palladium pivalate (10 mol%) and silver pivalate (3 equivalents) to achieve cyclization yields of approximately 82% [8].
The mechanistic aspects of these palladium-catalyzed reactions have been extensively studied, revealing complex pathways involving oxidative addition, transmetalation, and reductive elimination steps. The success of these reactions depends critically on the choice of ligands, base, and reaction conditions, with optimization studies showing that even minor modifications can significantly impact both yield and selectivity [9].
One-pot synthetic methodologies for thieno[3,2-b]thiophene-2-carbaldehyde have gained considerable attention due to their efficiency and reduced waste generation. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate purification steps [11] [12].
A particularly effective one-pot protocol involves the reaction of 3-nitrothiophene substrates with methyl thioglycolate in the presence of potassium carbonate. This methodology proceeds through nucleophilic aromatic substitution of the nitro group, followed by base-promoted cyclization to form the thieno[3,2-b]thiophene core [12]. The reaction typically requires heating at 75°C for 0.5 hours, with yields reaching 86% for the overall transformation [11].
The mechanism of this one-pot process involves initial nucleophilic attack by the thiolate anion on the nitro-activated thiophene ring, displacing the nitro group. The resulting intermediate undergoes intramolecular cyclization through a Dieckmann-type condensation to form the fused ring system. The final aldehyde functionality is introduced through controlled hydrolysis and decarboxylation of the ester intermediate [12].
Another effective one-pot approach utilizes the Fischer indolization reaction as a key step. This methodology involves the treatment of 3-aminothiophene-2-carboxylate precursors with arylhydrazines in a single reaction vessel, followed by cyclization to form the desired thieno[3,2-b]thiophene framework [11]. The reaction conditions are mild and the yields are generally high, making this approach particularly attractive for large-scale synthesis.
The optimization of one-pot protocols has focused on the careful selection of reaction conditions, particularly temperature, solvent, and base strength. Studies have shown that the use of polar aprotic solvents such as dimethylformamide or tetrahydrofuran is essential for achieving high yields. The reaction progress can be monitored by thin-layer chromatography, and the products are typically purified by recrystallization or column chromatography [11].
The optimization of synthetic protocols for thieno[3,2-b]thiophene-2-carbaldehyde requires careful consideration of multiple reaction parameters to achieve consistently high yields and product purity. Temperature control represents one of the most critical factors, with optimal ranges typically falling between 60-80°C for most synthetic approaches [2] [4].
Temperature optimization studies have revealed that reactions conducted below 60°C often suffer from incomplete conversion and extended reaction times, while temperatures above 80°C can lead to decomposition of both starting materials and products. The Vilsmeier-Haack formylation, for example, shows optimal performance when initiated at 0°C and gradually warmed to 60°C over the course of the reaction [4]. This temperature profile ensures complete formation of the formylating agent while minimizing side reactions.
Solvent selection plays a crucial role in determining reaction outcomes, with polar aprotic solvents generally providing the best results. Dimethylformamide, tetrahydrofuran, and 1,2-dimethoxyethane have all been successfully employed, with the choice often depending on the specific synthetic route and substrate compatibility [2] [4]. The solvent not only affects reaction rates but also influences product selectivity and ease of purification.
For palladium-catalyzed reactions, catalyst loading optimization is essential for achieving high yields while maintaining economic viability. Studies have shown that catalyst loadings of 10-15 mol% are generally optimal, with higher loadings being required for challenging substrates or sterically hindered coupling partners [10]. The choice of ligands and additives can also significantly impact reaction efficiency, with phosphine ligands being particularly effective for Suzuki coupling reactions.
Reaction time optimization involves balancing conversion efficiency with the risk of side reactions and product decomposition. Most synthetic routes achieve optimal yields within 0.5-11 hours, depending on the specific methodology employed. Monitoring by thin-layer chromatography or gas chromatography-mass spectrometry allows for real-time assessment of reaction progress and helps determine optimal reaction endpoints [7].
The maintenance of inert atmosphere conditions is critical for many synthetic approaches, particularly those involving organometallic reagents or sensitive intermediates. Nitrogen or argon atmospheres are typically employed to prevent oxidation and moisture-related side reactions. The exclusion of oxygen is particularly important for palladium-catalyzed reactions, where oxidation can lead to catalyst deactivation and reduced yields [10].
The purification of thieno[3,2-b]thiophene-2-carbaldehyde requires specialized techniques due to the compound's physical properties and potential for decomposition under certain conditions. Column chromatography on silica gel represents the most commonly employed purification method, with dichloromethane/hexane mixtures (typically 1:1 to 2:1) serving as the optimal eluent system [4] [10].
The choice of eluent composition is critical for achieving efficient separation while maintaining product integrity. Studies have shown that purely nonpolar eluents such as hexane alone are insufficient for product elution, while highly polar solvents can lead to streaking and poor resolution. The dichloromethane/hexane system provides an optimal balance of polarity and selectivity, allowing for clean separation of the product from impurities and unreacted starting materials [4].
Flash chromatography has proven particularly effective for purification, allowing for rapid separation while minimizing exposure to potentially degradative conditions. The technique involves the use of pressure to force the eluent through the column, reducing separation times and improving resolution. Typical column dimensions and flow rates have been optimized to provide efficient purification while maintaining high recovery yields [4].
Alternative purification methods include recrystallization from suitable solvent systems, which can provide highly pure products for applications requiring exceptional purity. The choice of recrystallization solvent depends on the specific substituents present on the thieno[3,2-b]thiophene core, with ethanol and acetonitrile being commonly employed [11]. High-performance liquid chromatography has also been utilized for analytical purposes and for the purification of small quantities of highly valuable derivatives [13].
Structural confirmation of thieno[3,2-b]thiophene-2-carbaldehyde relies primarily on nuclear magnetic resonance spectroscopy, with both proton and carbon-13 spectra providing definitive structural information. The characteristic aldehyde proton appears as a singlet at 9.99 parts per million in proton nuclear magnetic resonance spectra, serving as a diagnostic signal for successful synthesis [3] [4]. Additional aromatic protons appear in the expected regions, with coupling patterns consistent with the thieno[3,2-b]thiophene framework.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately 183 parts per million. The aromatic carbons appear in the expected regions between 120-140 parts per million, with chemical shifts consistent with the fused thiophene ring system [7]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation, have been employed for complex derivatives where structural assignments are challenging.
Mass spectrometry serves as an important complementary technique for molecular weight determination and structural confirmation. Electron ionization mass spectrometry typically shows a molecular ion peak at m/z 168 for the parent compound, with characteristic fragmentation patterns involving loss of the formyl group [14]. High-resolution mass spectrometry provides accurate mass measurements that confirm molecular formulas and distinguish between possible isomeric structures.
Infrared spectroscopy provides valuable information about functional groups present in the molecule, with the carbonyl stretch of the aldehyde group appearing at approximately 1656 cm⁻¹ [15]. Additional peaks corresponding to aromatic carbon-hydrogen stretches and thiophene ring vibrations appear in the expected regions, providing supporting evidence for the proposed structure. The technique is particularly useful for monitoring reaction progress and confirming the presence of the aldehyde functionality.
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